5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide
Overview
Description
5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized in various applications due to their versatility .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often depends on carboxylic acids as feedstocks . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Molecular Structure Analysis
The molecular structure of 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles often involve the use of carboxylic acids as feedstocks . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Scientific Research Applications
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Anti-infective Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial activities .
- Methods : The synthesis of these compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .
- Results : These compounds have shown promising results against various infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
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High Energy Molecules
- Field : Material Science
- Application : Oxadiazoles, including 1,2,4-oxadiazoles, have been utilized as high energy molecules or energetic materials .
- Methods : The synthesis of these compounds often involves the creation of nitrogen- and oxygen-containing scaffolds .
- Results : These compounds have shown favorable oxygen balance and positive heat of formations .
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Treatment of Cystic Fibrosis and Duchenne Muscular Dystrophy
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been studied for the treatment of cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD) .
- Results : While the specific results or outcomes obtained would also depend on the specific study or trial, the potential of 1,2,4-oxadiazoles in this field is being explored .
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Treatment of Alzheimer’s Disease
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Use as Antibiotics
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Use in OLEDs and Ionic Liquids
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Liquid Crystals
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Metal Ion Sensors
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Gas Sorbing/Releasing Systems
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Energetic Materials
- Field : Material Science
- Application : 1,2,4-oxadiazoles have been utilized as energetic materials .
- Methods : The synthesis of these compounds often involves the creation of nitrogen- and oxygen-containing scaffolds .
- Results : These compounds have shown favorable oxygen balance and positive heat of formations .
-
Synthetic Organic Chemistry
- Field : Organic Chemistry
- Application : 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages .
- Methods : These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .
- Results : To achieve the synthetic transformations of 1,2,4-oxadiazole ring using different nucleophiles, additional electrophilic activation is required .
Future Directions
Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that there is potential for further exploration and refinement of 1,2,4-oxadiazole compounds in the future.
properties
IUPAC Name |
N-butyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-9-14-12(17)11-15-13(18-16-11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTSGFXHELYMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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